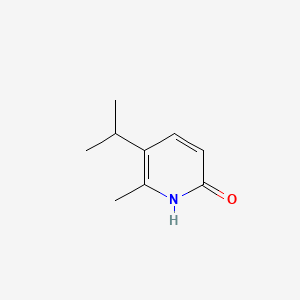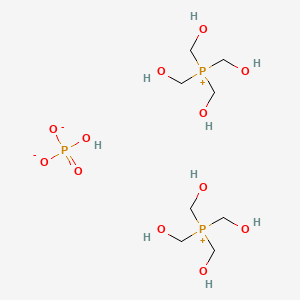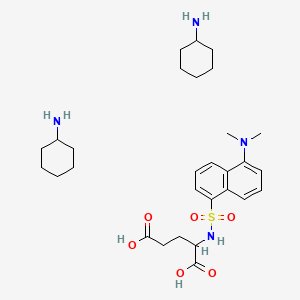
H-Met-lys-oh Formiat-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Met-Lys formate salt: is a biologically active peptide compound. It is a derivative of lysine and methionine, two essential amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Met-Lys formate salt is used in peptide synthesis and as a building block for creating more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is utilized to investigate protein interactions, enzyme activities, and cellular processes. It serves as a model peptide for studying the structure and function of proteins .
Medicine: Met-Lys formate salt has potential therapeutic applications, including drug development and delivery. It is explored for its role in modulating immune responses and treating various diseases.
Industry: The compound finds applications in the production of dietary supplements and functional foods. It is also used in the development of bioactive materials and nanotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Met-Lys formate salt involves the reaction of (S)-6-amino-2-((S)-2-amino-4-(methylsulfanyl)butanoyl)amino)hexanoic acid with formic acid in a 1:1 ratio . The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: Industrial production of Met-Lys formate salt follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain the quality and consistency of the product. The compound is usually produced in powder form and stored under specific conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Met-Lys formate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wirkmechanismus
Met-Lys formate salt exerts its effects by interacting with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones, fuel supply during exercise, and mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
Vergleich Mit ähnlichen Verbindungen
- Methionyllysine
- L-Lysine, L-methionyl
- L-methionyl-L-lysine
- L-Met-L-Lys
Comparison: Met-Lys formate salt is unique due to its specific combination of methionine and lysine with formic acid. This combination enhances its biological activity and stability compared to other similar compounds. The presence of the formiate salt form also provides distinct physicochemical properties, making it suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFBBAHFWVVKS-OZZZDHQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745597 |
Source


|
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-21-4 |
Source


|
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B561447.png)




![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)



